Hydroxanthommatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

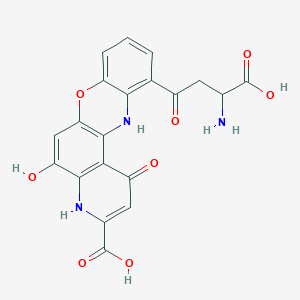

Hydroxanthommatin, also known as this compound, is a useful research compound. Its molecular formula is C20H15N3O8 and its molecular weight is 425.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neurobiology

Hydroxanthommatin is produced from the auto-oxidation of 3-hydroxykynurenine (3-HK), a neurotoxic metabolite involved in the kynurenine pathway. Research has indicated that this compound may play a role in neuroprotection against oxidative stress and neurotoxicity associated with neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study highlighted that this compound exhibits protective effects against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that this compound reduced cell death in neuronal cultures exposed to 3-HK, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection against 3-HK | Reduced neuronal cell death | Potential treatment for neurodegenerative diseases |

Antioxidant Activity

This compound possesses significant antioxidant properties, making it valuable in various applications, including food preservation and cosmetic formulations. Its ability to scavenge free radicals contributes to its effectiveness in preventing oxidative damage.

Data on Antioxidant Activity

Research indicates that this compound exhibits a high level of antioxidant activity compared to other compounds. The DPPH radical scavenging assay showed that this compound significantly reduces DPPH absorbance, indicating its efficacy as an antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

Photoprotection

This compound's ability to absorb UV radiation positions it as a potential ingredient in sunscreens and other photoprotective products. Its structural properties allow it to effectively shield biological tissues from UV-induced damage.

Case Study: Photoprotective Efficacy

A study evaluated the photoprotective effects of this compound in human skin cells exposed to UV radiation. Results showed a significant reduction in UV-induced apoptosis when cells were pre-treated with this compound, suggesting its potential use in dermatological applications .

| Study | Findings | Implications |

|---|---|---|

| Photoprotection in human skin cells | Reduced UV-induced apoptosis | Potential use in sunscreen formulations |

化学反应分析

Tyrosinase-Catalyzed Reactions

At pH 8.0, tyrosinase facilitates the following sequence :

-

Primary Reaction :

3 HydroxykynurenineTyrosinase pH 8 0This compound+H2O -

Secondary Polymerization :

this compound undergoes oxidative coupling to form melanin-like pigments via quinone intermediates.

Peroxidase-Catalyzed Reactions

In contrast, peroxidase promotes oligomerization under both acidic (pH 6.0) and alkaline conditions :

-

pH 6.0 : Extensive oligomerization occurs, yielding decarboxylated this compound derivatives.

-

pH 8.0 : Limited polymerization, with this compound remaining stable for longer durations.

pH-Dependent Behavior

The reaction outcome varies significantly with pH:

| Condition | Enzyme | Primary Product | Secondary Process |

|---|---|---|---|

| pH 6.0 | Peroxidase | Decarboxylated oligomers | Rapid polymerization |

| pH 8.0 | Tyrosinase | This compound | Slow pigment formation (melanin-like) |

Data derived from MALDI-MS and kinetic studies .

Oligomerization Mechanisms

Peroxidase induces mixed oligomer formation through:

-

Decarboxylation : Loss of CO₂ from this compound.

-

Radical Coupling : Formation of covalent bonds between aromatic rings, facilitated by peroxidase’s heme group .

-

Product Diversity : Oligomers range from dimers to decamers, detected via mass spectrometry .

Structural and Functional Insights

属性

CAS 编号 |

142394-84-1 |

|---|---|

分子式 |

C20H15N3O8 |

分子量 |

425.3 g/mol |

IUPAC 名称 |

11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |

InChI |

InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |

InChI 键 |

WSRZQBTZCCBWOL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

规范 SMILES |

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

Key on ui other cas no. |

142394-84-1 |

同义词 |

hydroxanthommatin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。